Introduction: A Versatile Ketone in Complex Synthesis
Introduction: A Versatile Ketone in Complex Synthesis
An In-Depth Technical Guide to 1,3-Bis(benzyloxy)propan-2-one: Properties, Synthesis, and Applications in Drug Discovery
1,3-Bis(benzyloxy)propan-2-one, also known as 1,3-dibenzyloxyacetone, is a symmetrically protected dihydroxyacetone derivative. Its structure features a central ketone flanked by two benzyloxy groups, which serve as robust protecting groups for the terminal hydroxyl functions. This strategic protection renders the molecule a highly valuable C3 building block in organic synthesis. For researchers and drug development professionals, it serves as a crucial precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and advanced materials.[1][2] Its utility stems from the predictable reactivity of the ketone and the stability of the benzyl ethers, which can be selectively removed under specific conditions, unmasking the hydroxyl groups for further functionalization. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and critical applications, with a focus on insights relevant to synthetic strategy and drug design.
Physicochemical and Spectroscopic Profile
The precise characterization of a synthetic intermediate is fundamental to its effective use. The properties of 1,3-Bis(benzyloxy)propan-2-one are well-defined, ensuring its reliability in complex synthetic sequences.
Core Physical Properties
The physical properties of 1,3-Bis(benzyloxy)propan-2-one are summarized in the table below. It is typically handled as a liquid or low-melting solid at room temperature. Its high boiling point necessitates purification by vacuum distillation or chromatography.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₈O₃ | [1] |
| Molecular Weight | 270.32 g/mol | [1] |
| Appearance | Light yellow clear liquid | [3] |
| Boiling Point | 226-227 °C at 3 mmHg | [4][5][6] |
| Density | 1.103 g/mL at 20 °C | [4][5][6] |
| Refractive Index (n20/D) | 1.549 | [4] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| Storage | Room temperature, dry and sealed | [1] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of 1,3-Bis(benzyloxy)propan-2-one. The key spectral features are outlined below.
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl groups, a singlet for the benzylic methylene protons (O-CH₂ -Ph), and a singlet for the methylene protons adjacent to the carbonyl group (CH₂ -C=O). |
| ¹³C NMR | A peak for the carbonyl carbon (C=O), signals for the aromatic carbons, a signal for the benzylic carbon (O-C H₂-Ph), and a signal for the methylene carbon adjacent to the carbonyl (C H₂-C=O). |
| IR Spectroscopy | A strong, characteristic absorption band for the ketone carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Also, C-O ether stretching bands and aromatic C-H stretching bands.[7][8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of benzyl or benzyloxy groups. |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of 1,3-Bis(benzyloxy)propan-2-one involves the oxidation of its corresponding alcohol, 1,3-Bis(benzyloxy)propan-2-ol.[6][9] This precursor is readily available or can be synthesized from inexpensive starting materials.
Workflow for the Synthesis of 1,3-Bis(benzyloxy)propan-2-one
Caption: Synthetic pathway from starting materials to 1,3-Bis(benzyloxy)propan-2-one.
Protocol 1: Synthesis of Precursor 1,3-Bis(benzyloxy)propan-2-ol
This protocol is adapted from established methods for benzyl ether formation.[10] The reaction utilizes benzyl alcohol and epichlorohydrin under basic conditions.
-
Reagent Preparation: Prepare a solution of sodium hydroxide (2.5 mol) in water.
-
Reaction Setup: To a flask containing benzyl alcohol (3.9 mol), add the sodium hydroxide solution over 10 minutes while cooling to maintain control over the exothermic reaction.
-
Addition: Cool the mixture to 25 °C. Add epichlorohydrin (1.08 mol) dropwise with vigorous stirring over 30 minutes.
-
Reaction: Continue vigorous stirring for approximately 16 hours at room temperature.
-
Workup: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1,3-Bis(benzyloxy)propan-2-ol.[10]
Protocol 2: Oxidation to 1,3-Bis(benzyloxy)propan-2-one
The choice of oxidizing agent is critical. Mild conditions are preferred to avoid side reactions. Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride or trifluoroacetic anhydride) or Dess-Martin periodinane are excellent choices for this transformation.[9]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the oxidizing agent (e.g., Dess-Martin periodinane, 1.1 equivalents) in a dry, non-protic solvent like dichloromethane (DCM).
-
Substrate Addition: Add a solution of 1,3-Bis(benzyloxy)propan-2-ol (1.0 equivalent) in DCM to the flask at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 1,3-Bis(benzyloxy)propan-2-one.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1,3-Bis(benzyloxy)propan-2-one is centered on the reactivity of its ketone functional group and the strategic role of its benzyl ether protecting groups.
Caption: Key reactions and synthetic applications of 1,3-Bis(benzyloxy)propan-2-one.
Reduction to the Corresponding Alcohol
The ketone can be easily reduced back to 1,3-Bis(benzyloxy)propan-2-ol using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is often a step in the synthesis of chiral molecules if a stereoselective reducing agent is employed.[9]
Reductive Amination for Novel Amine Synthesis
1,3-Bis(benzyloxy)propan-2-one is a valuable substrate for reductive amination. Reaction with a primary amine or ammonia followed by reduction with a mild hydride reagent (e.g., sodium cyanoborohydride, NaBH₃CN) yields the corresponding 1,3-bis(benzyloxy)propan-2-amine derivatives. This pathway is particularly significant in medicinal chemistry.
-
Application in Antibacterial Drug Development: Research has demonstrated that 1,3-bis(aryloxy)propan-2-amine derivatives, synthesized from precursors like 1,3-Bis(benzyloxy)propan-2-one, exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] In silico studies suggest these compounds may act by inhibiting essential bacterial proteins such as FtsZ or FabI, making them promising leads for new anti-infective therapies.[2]
Role as an Electrophile in C-C Bond Formation
The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. It is a competent substrate in aldol reactions, where it reacts with enolates of aldehydes or ketones to form new carbon-carbon bonds, leading to more complex structures.[9] This reactivity is essential for building larger molecular frameworks from simple C3 units.
Safety and Handling
While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling 1,3-Bis(benzyloxy)propan-2-one and its precursor, 1,3-Bis(benzyloxy)propan-2-ol.
-
Hazard Identification: The related alcohol is classified as a skin and eye irritant and may cause respiratory irritation.[7] Similar precautions should be taken with the ketone.
-
Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[3]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Conclusion
1,3-Bis(benzyloxy)propan-2-one is more than a simple ketone; it is a strategically designed synthetic intermediate that offers a reliable and versatile platform for molecular construction. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers in organic synthesis and drug development. The ability to use it as a scaffold for novel antibacterial and antiviral agents underscores its importance in addressing contemporary challenges in medicinal chemistry.[2] As such, a thorough understanding of its chemical behavior and handling is essential for any scientist looking to leverage its synthetic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247614, 1,3-Bis(benzyloxy)propan-2-ol. Retrieved from [Link]
-
MySkinRecipes (n.d.). 1,3-Bis(benzyloxy)propan-2-one. Retrieved from [Link]
-
Chemsrc (n.d.). 1,3-bis-(Benzyloxy)-2-propanol. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of 1,3-dihydroxyacetone derivatives. Request PDF. Retrieved from [Link]
-
ChemBK (n.d.). 1,3-bis-benzyloxy-propan-2-ol. Retrieved from [Link]
-
Bloom Tech (2023). How is 1,3-Dihydroxyacetone prepared?. Retrieved from [Link]
-
New Journal of Chemistry (2020). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. Retrieved from [Link]
- Google Patents (2017). CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s.
- Google Patents (2020). CN111747834A - Preparation method of 1, 3-dihydroxyacetone.
-
MDPI (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
NIST (n.d.). 2-Propanone, 1,3-diphenyl-. Retrieved from [Link]
-
SpectraBase (n.d.). 1,3-Dibenzyloxy-2-[benzyloxymethoxy]propane. Retrieved from [Link]
-
MDPI (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
Sources
- 1. 1,3-Bis(benzyloxy)propan-2-one [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]
- 7. 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-BIS(BENZYLOXY)-2-PROPANOL(6972-79-8)FT-IR [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
